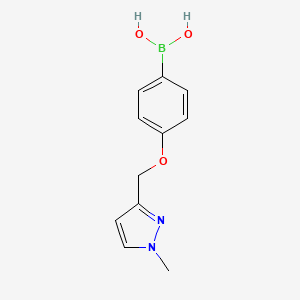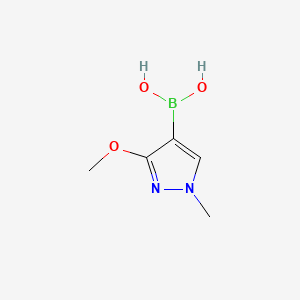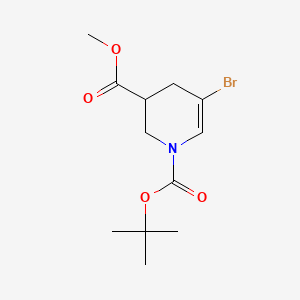
1-Tert-butyl 3-methyl 5-bromo-1,2,3,4-tetrahydropyridine-1,3-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Tert-butyl 3-methyl 5-bromo-1,2,3,4-tetrahydropyridine-1,3-dicarboxylate is a synthetic organic compound that belongs to the class of tetrahydropyridines This compound is characterized by the presence of a tert-butyl group, a methyl group, and a bromine atom attached to a tetrahydropyridine ring
Méthodes De Préparation
The synthesis of 1-Tert-butyl 3-methyl 5-bromo-1,2,3,4-tetrahydropyridine-1,3-dicarboxylate involves several steps. One common method includes the reaction of a suitable precursor with tert-butyl bromoacetate under specific conditions. The reaction typically requires the use of a base, such as sodium hydroxide, and an organic solvent, such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product .
Analyse Des Réactions Chimiques
1-Tert-butyl 3-methyl 5-bromo-1,2,3,4-tetrahydropyridine-1,3-dicarboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Common reagents and conditions used in these reactions include organic solvents, bases, and catalysts. The major products formed depend on the specific reaction and reagents used .
Applications De Recherche Scientifique
1-Tert-butyl 3-methyl 5-bromo-1,2,3,4-tetrahydropyridine-1,3-dicarboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme inhibition.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Tert-butyl 3-methyl 5-bromo-1,2,3,4-tetrahydropyridine-1,3-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and affecting cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
1-Tert-butyl 3-methyl 5-bromo-1,2,3,4-tetrahydropyridine-1,3-dicarboxylate can be compared with other similar compounds, such as:
1-Tert-butyl 3-methyl 5-chloro-1,2,3,4-tetrahydropyridine-1,3-dicarboxylate: Similar structure but with a chlorine atom instead of bromine.
1-Tert-butyl 3-methyl 5-fluoro-1,2,3,4-tetrahydropyridine-1,3-dicarboxylate: Similar structure but with a fluorine atom instead of bromine.
The uniqueness of this compound lies in its specific substituents, which can influence its reactivity and applications .
Propriétés
Formule moléculaire |
C12H18BrNO4 |
|---|---|
Poids moléculaire |
320.18 g/mol |
Nom IUPAC |
1-O-tert-butyl 3-O-methyl 5-bromo-3,4-dihydro-2H-pyridine-1,3-dicarboxylate |
InChI |
InChI=1S/C12H18BrNO4/c1-12(2,3)18-11(16)14-6-8(10(15)17-4)5-9(13)7-14/h7-8H,5-6H2,1-4H3 |
Clé InChI |
AWXVFOBCCFYRIH-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CC(CC(=C1)Br)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[(Benzyloxy)carbonyl]amino}-3-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}propanoic acid](/img/structure/B13469904.png)

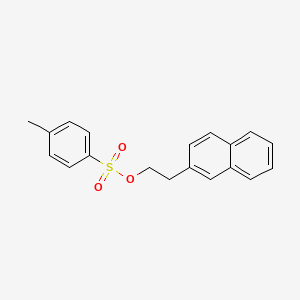

![Methyl 2-{2,6-diazaspiro[3.3]heptan-2-yl}acetate, bis(trifluoroacetic acid)](/img/structure/B13469925.png)
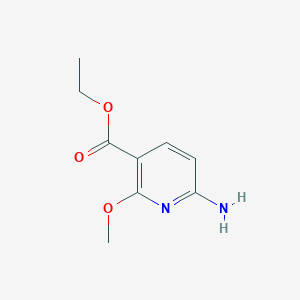
![benzyl N-[1-({[(tert-butoxy)carbonyl]amino}methyl)-2-oxabicyclo[2.2.2]octan-4-yl]carbamate](/img/structure/B13469936.png)
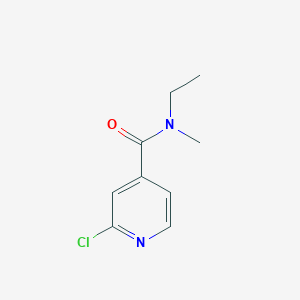

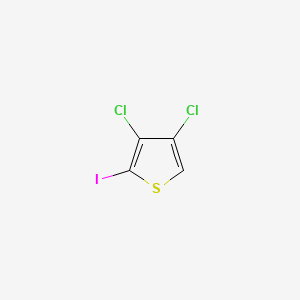
![tert-butyl N-[(3-methoxypyrrolidin-3-yl)methyl]carbamate hydrochloride](/img/structure/B13469968.png)
![5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazole](/img/structure/B13469974.png)
